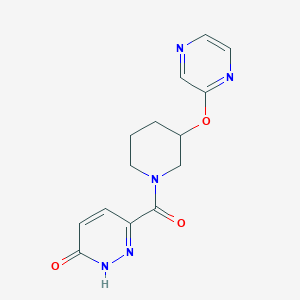

6-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridazinone derivative that has been synthesized through various methods and has shown promising results in various applications.

Applications De Recherche Scientifique

Molecular Docking and In Vitro Screening

A series of novel pyridine and fused pyridine derivatives, which include structures related to 6-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one, were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds showed moderate to good binding energies, indicating their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

Anti-tubercular Activity

Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, closely related to the chemical structure , were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Certain compounds exhibited significant activity, showcasing the potential of such derivatives in tuberculosis treatment, without exhibiting toxicity to human cells (Srinivasarao et al., 2020).

Coordination Chemistry

The synthesis of iron(II) and cobalt(II) complexes of tris-azinyl analogues, including structures akin to 6-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one, explored the coordination chemistry and electrochemical properties of these compounds. The complexes demonstrated varying spin states and electrochemical behaviors, contributing to our understanding of metal-ligand interactions and their potential applications in materials science (Cook et al., 2013).

Pyridone Analogues Synthesis

Research on pyridone analogues of tetrahydroisoquinolines and protoberberines involved the condensation of carbonyl compounds with mimosine and mimosinamine, forming compounds related to 6-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one. These studies contribute to the synthesis of novel heterocyclic compounds with potential pharmacological activities (Richards & Hofmann, 1978).

Propriétés

IUPAC Name |

3-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3/c20-12-4-3-11(17-18-12)14(21)19-7-1-2-10(9-19)22-13-8-15-5-6-16-13/h3-6,8,10H,1-2,7,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLNHBLDBOGSBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-](/img/no-structure.png)

![4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2644048.png)

![4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B2644049.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2644062.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2644064.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2644065.png)